

# Application Notes and Protocols for In Vivo Imaging of ATX968 Efficacy

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## Compound of Interest

Compound Name: ATX968

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## Introduction

**ATX968** is a potent and selective, orally bioavailable inhibitor of the DEAH-box helicase 9 (DHX9).<sup>[1][2][3]</sup> DHX9 is a multifunctional enzyme involved in transcription, translation, and maintenance of genome stability.<sup>[3][4]</sup> Elevated expression of DHX9 is observed in multiple cancer types and is associated with a poor prognosis.<sup>[3][4]</sup> Notably, cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependence on DHX9 for survival.<sup>[3][5]</sup> **ATX968** has demonstrated robust and sustained tumor growth inhibition and regression in preclinical xenograft models of MSI-H/dMMR colorectal cancer (CRC).<sup>[1][5][6]</sup>

The mechanism of action of **ATX968** involves the induction of replication stress, leading to DNA damage, cell cycle arrest, and ultimately apoptosis in susceptible cancer cells.<sup>[3][5][7]</sup> This document provides detailed application notes and experimental protocols for utilizing various in vivo imaging techniques to non-invasively monitor the pharmacodynamic effects and therapeutic efficacy of **ATX968** in preclinical cancer models.

## Signaling Pathway of DHX9 Inhibition by ATX968

The following diagram illustrates the proposed signaling pathway affected by **ATX968**. Inhibition of DHX9's helicase activity leads to the accumulation of R-loops (RNA:DNA hybrids) and other secondary DNA structures, which impedes DNA replication and triggers a DNA

damage response, ultimately culminating in apoptosis in cancer cells, particularly those with MSI-H/dMMR.



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Caption: Signaling cascade initiated by **ATX968**-mediated DHX9 inhibition.

## Recommended In Vivo Imaging Modalities

Several in vivo imaging techniques can be employed to longitudinally and quantitatively assess the efficacy of **ATX968**. The choice of modality will depend on the specific biological question, available resources, and the animal model.

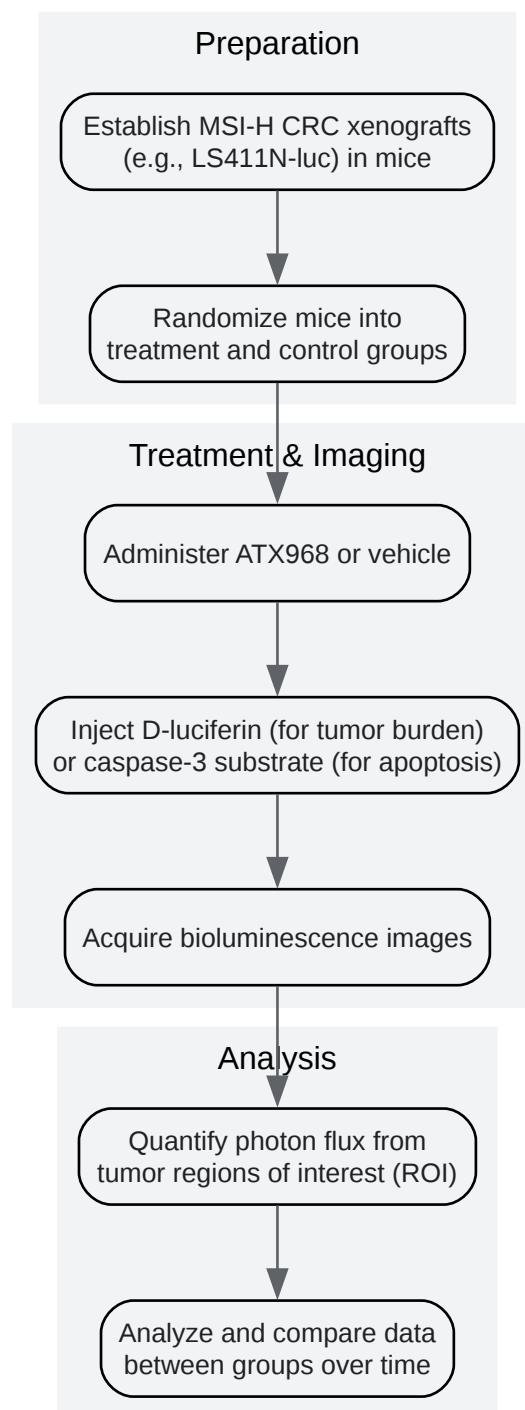
Imaging Modality	Target Biomarker/Process	Key Advantages
Bioluminescence Imaging (BLI)	Tumor Burden, Apoptosis (Caspase-3 activity)	High throughput, cost-effective, excellent sensitivity.[8][9]
Fluorescence Imaging (FLI)	Tumor Burden, Senescence (β-galactosidase activity)	High sensitivity, potential for multiplexing with different fluorophores.[1][10]
Positron Emission Tomography (PET)	Tumor Metabolism ([18F]FDG), Proliferation ([18F]FLT), DNA Damage	Quantitative, translational to the clinic, provides functional information.[11][12]

## Experimental Protocols

The following are detailed protocols for key in vivo imaging experiments to track the efficacy of **ATX968**.

# Bioluminescence Imaging (BLI) for Monitoring Tumor Growth and Apoptosis

This protocol describes the use of BLI to monitor changes in tumor volume and to specifically measure apoptosis induction following **ATX968** treatment.



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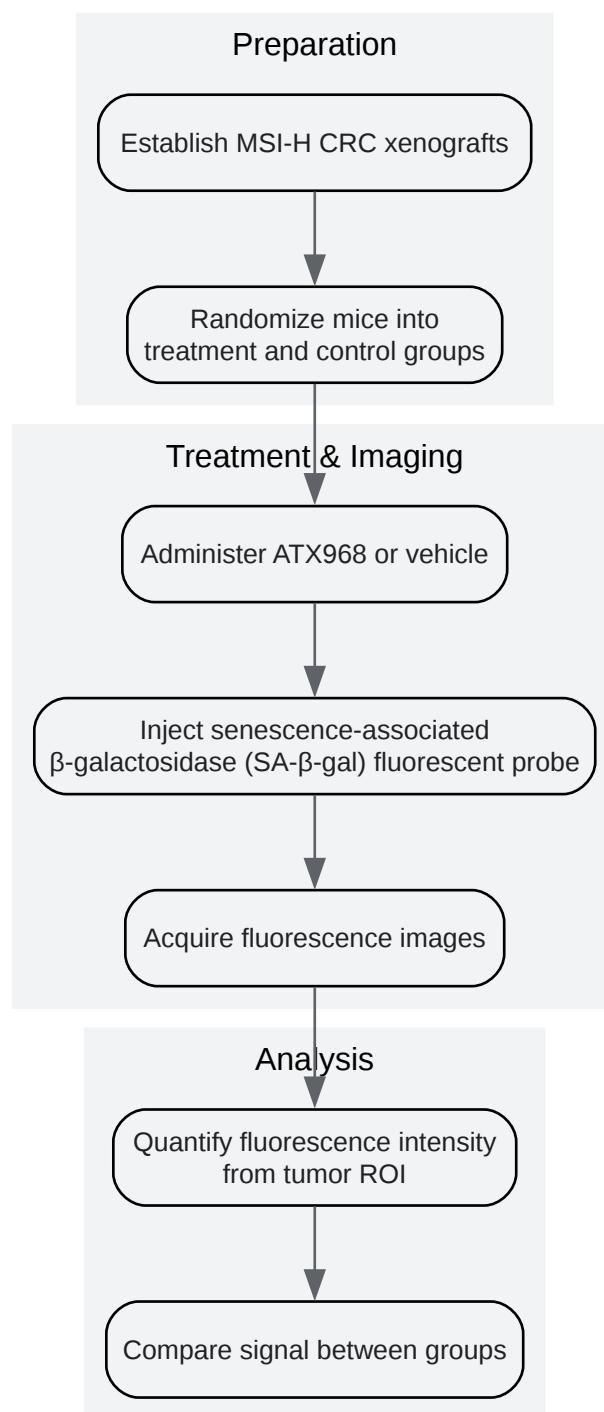
Caption: Workflow for *in vivo* bioluminescence imaging.

- Immunodeficient mice (e.g., NU/J mice)
- MSI-H/dMMR colorectal cancer cells stably expressing firefly luciferase (e.g., LS411N-luc)[5]
- MSI-H/dMMR colorectal cancer cells engineered to express a caspase-3/7-activatable luciferase reporter[13]
- **ATX968** (formulation as described in literature[6])
- D-Luciferin potassium salt
- Caspase-3/7-specific bioluminescent substrate (e.g., DEVD-aminoluciferin)
- *In vivo* imaging system (e.g., IVIS Spectrum)
- Tumor Cell Implantation:
  - Culture LS411N-luc cells under standard conditions.
  - Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^6$  cells/100  $\mu$ L.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of each mouse.
  - Monitor tumor growth by caliper measurements and baseline BLI.
- Animal Grouping and Treatment:
  - When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and vehicle control groups (n=8-10 mice/group).
  - Administer **ATX968** orally at a predetermined dose (e.g., 300 mg/kg, twice daily) or vehicle control.[6]
- Bioluminescence Imaging for Tumor Burden:

- Image mice at baseline and at regular intervals (e.g., twice weekly) throughout the study.
- Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.
- Anesthetize mice with isoflurane.
- Acquire images 10-15 minutes post-luciferin injection using an *in vivo* imaging system.
- Define a region of interest (ROI) over the tumor and quantify the total photon flux (photons/second).
- Bioluminescence Imaging for Apoptosis:
  - At selected time points post-treatment initiation (e.g., 24, 48, and 72 hours), image a subset of mice to assess apoptosis.
  - Administer the caspase-3/7-specific bioluminescent substrate according to the manufacturer's instructions.
  - Acquire images and quantify the bioluminescent signal from the tumor ROI as described above. An increase in signal indicates caspase-3/7 activation and apoptosis.

## Fluorescence Imaging for Monitoring Senescence

This protocol outlines the use of a fluorescent probe to detect cellular senescence, a potential outcome of **ATX968**-induced cell cycle arrest.



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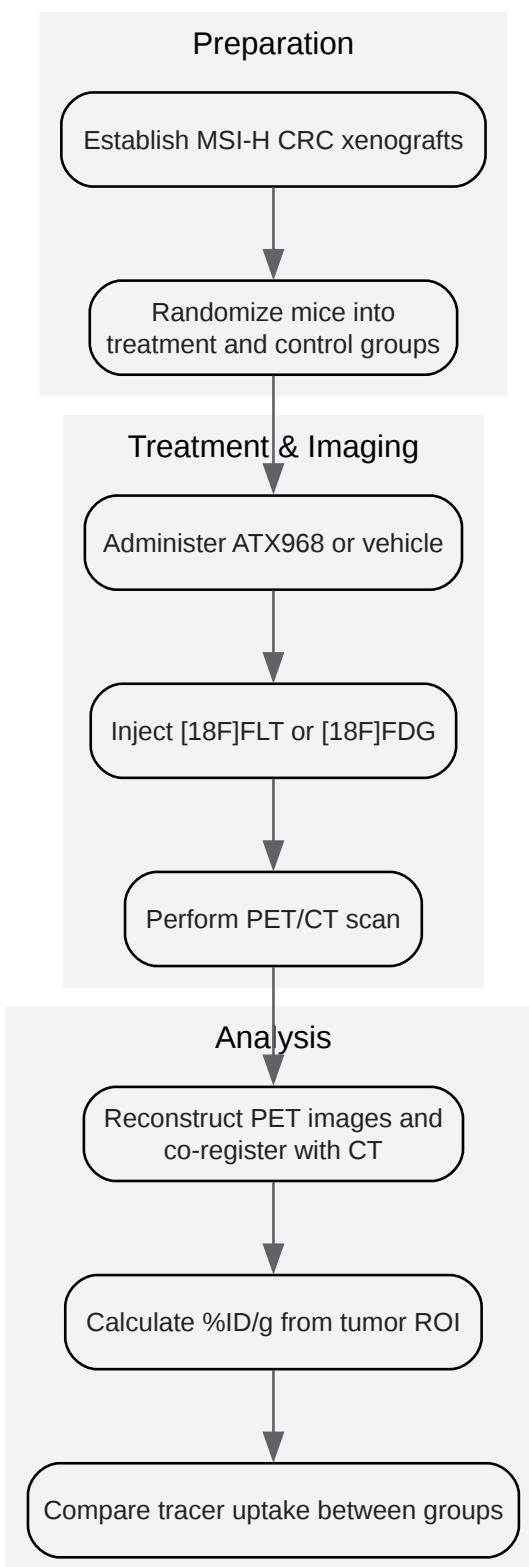
Caption: Workflow for *in vivo* fluorescence imaging of senescence.

- Tumor-bearing mice as described in the BLI protocol.

- **ATX968** and vehicle control.
- A near-infrared (NIR) fluorescent probe for senescence-associated  $\beta$ -galactosidase (SA- $\beta$ -gal) activity.[1][10]
- In vivo fluorescence imaging system.
- Animal Model and Treatment:
  - Follow the procedures for tumor implantation, animal grouping, and treatment as described in the BLI protocol.
- Fluorescence Imaging:
  - At desired time points post-treatment (e.g., day 5, 10, and 15), prepare mice for imaging.
  - Administer the SA- $\beta$ -gal fluorescent probe via intravenous (IV) or IP injection as recommended by the manufacturer.
  - Allow for probe distribution and activation (typically 1-4 hours).[14]
  - Anesthetize the mice and acquire fluorescence images using appropriate excitation and emission filters for the specific probe.
  - Quantify the mean fluorescence intensity within the tumor ROI. An increased signal in the treated group compared to the control group suggests the induction of senescence.

## Positron Emission Tomography (PET) for Assessing Tumor Proliferation and Metabolism

This protocol describes the use of PET imaging with  $[18\text{F}]$ FLT and  $[18\text{F}]$ FDG to measure changes in tumor cell proliferation and glucose metabolism, respectively, in response to **ATX968**.



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Caption: Workflow for PET imaging of tumor proliferation and metabolism.

- Tumor-bearing mice as described in the BLI protocol.
- **ATX968** and vehicle control.
- $[18\text{F}]\text{FLT}$  (3'-deoxy-3'- $[18\text{F}]$ fluorothymidine) for proliferation imaging.[\[12\]](#)
- $[18\text{F}]\text{FDG}$  (2-deoxy-2- $[18\text{F}]$ fluoro-D-glucose) for metabolic imaging.[\[11\]](#)
- A microPET/CT scanner.
- Animal Model and Treatment:
  - Follow the procedures for tumor implantation, animal grouping, and treatment as described in the BLI protocol.
- PET/CT Imaging:
  - Perform baseline PET/CT scans before initiating treatment and at specified time points during the treatment period.
  - For imaging, fast mice for 4-6 hours (for  $[18\text{F}]\text{FDG}$ ) or as recommended (fasting not typically required for  $[18\text{F}]\text{FLT}$ ).
  - Administer approximately 100-200  $\mu\text{Ci}$  (3.7-7.4 MBq) of  $[18\text{F}]\text{FLT}$  or  $[18\text{F}]\text{FDG}$  via tail vein injection.
  - Allow for a 60-minute uptake period.
  - Anesthetize the mice and position them in the PET/CT scanner.
  - Acquire a CT scan for anatomical reference and attenuation correction, followed by a static PET scan (e.g., 10-15 minutes).
- Image Analysis:
  - Reconstruct the PET images and co-register them with the CT images.
  - Draw ROIs on the tumors guided by the CT images.

- Calculate the mean standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) within the tumor ROIs.
- A significant decrease in [18F]FLT uptake in the **ATX968**-treated group would indicate an anti-proliferative effect, while a decrease in [18F]FDG uptake would suggest a reduction in metabolic activity.

## Data Presentation and Interpretation

All quantitative data from the imaging studies should be summarized in tables for clear comparison between treatment and control groups at various time points. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.

Example Data Table:

Time Point	Treatment Group	Mean Tumor Photon Flux (photons/s) ± SEM	Mean Apoptosis Signal (photons/s) ± SEM	Mean [18F]FLT Uptake (%ID/g) ± SEM
Baseline	Vehicle	X ± Y	A ± B	M ± N
ATX968		X ± Y	A ± B	M ± N
Day 7	Vehicle	X' ± Y'	A' ± B'	M' ± N'
ATX968		X" ± Y"	A" ± B"	M" ± N"
Day 14	Vehicle	...	...	...
ATX968		...	...	...

By employing these *in vivo* imaging techniques, researchers can gain valuable insights into the pharmacodynamics and efficacy of **ATX968**, facilitating its preclinical development and informing clinical trial design. The ability to non-invasively and longitudinally monitor the molecular and cellular consequences of DHX9 inhibition provides a powerful tool for understanding the therapeutic potential of this novel anti-cancer agent.

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